2-methyl-4,5-dinitro-1H-imidazole
Overview
Description
2-methyl-4,5-dinitro-1H-imidazole is a heterocyclic compound with the following chemical formula: C4H8N2 . It belongs to the imidazole family and contains two nitro groups. Imidazoles are essential building blocks in various functional molecules used across everyday applications .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances. Researchers have focused on regiocontrolled methods for constructing substituted imidazoles. These methodologies consider functional group compatibility, substitution patterns, and reaction mechanisms. For instance, one novel protocol involves cyclization of amido-nitriles to form disubstituted imidazoles .
Molecular Structure Analysis
The molecular structure of 2-methyl-4,5-dinitro-1H-imidazole consists of an imidazole ring with two nitro groups attached. The specific arrangement of atoms and bonds can be visualized using molecular modeling techniques .
Chemical Reactions Analysis
The chemical reactivity of 2-methyl-4,5-dinitro-1H-imidazole involves its participation in various reactions. For example, it can undergo cyclization reactions to form more complex derivatives. Understanding the mechanisms of these reactions is crucial for designing efficient synthetic routes .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
- Optimized Synthesis : 1-Methyl-4,5-dinitro-1H-imidazole, a close relative of 2-methyl-4,5-dinitro-1H-imidazole, was synthesized with high purity and yield. This synthesis process was optimized for factors such as temperature and reactant ratios, demonstrating its potential for scalable production (Luo et al., 2017).
Chemical Reactions and Properties
- Nitration Reactions : Research on the nitration of various imidazole derivatives, including 2-methyl-4,5-dinitro-1H-imidazole, revealed insights into the formation of different nitro compounds and their properties. This includes the synthesis of tetranitro compounds and their thermal decomposition products (Latypov et al., 1998).
- Photochemical Behavior : The photochemical reactions of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions were studied. These reactions resulted in various compounds, including 2-imidazoline-4,5-dione-4-oximes and 5-methyl-1,2,4-oxadiazole-3-carboxamides, highlighting the potential for diverse chemical transformations (Pfoertner & Daly, 1987).
Applications in Material Science
- Polyimide Synthesis : Novel aromatic polyimides with pendent triaryl imidazole moieties were synthesized from diamines containing imidazole units. These polyimides exhibited properties like high solubility in organic solvents and thermal stability, making them suitable for advanced material applications (Rafiee & Rasekh, 2017).
Potential Medicinal Applications
- Anti-Candida Activity : Some 4,5-dinitroimidazole derivatives, including 2-methyl variants, have demonstrated antifungal activity against Candida species. This suggests their potential application in developing new antifungal agents (Olender et al., 2018).
Future Directions
properties
IUPAC Name |
2-methyl-4,5-dinitro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-2-5-3(7(9)10)4(6-2)8(11)12/h1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUZJNXSLXRCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172719 | |
Record name | 1H-Imidazole, 2-methyl-4,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4,5-dinitro-1H-imidazole | |
CAS RN |
19183-16-5 | |
Record name | 2-Methyl-4,5-dinitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19183-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 2-methyl-4,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-methyl-4,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.